4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Description
Properties
IUPAC Name |
4-[(2,4-dimethoxyphenyl)methyl]-7-nitro-2,3-dihydro-1,4-benzoxazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-24-14-5-3-12(17(10-14)25-2)11-19-7-8-26-16-6-4-13(20(22)23)9-15(16)18(19)21/h3-6,9-10H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYRVWIKQHUWLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCOC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The synthesis begins with the preparation of 2,4-dimethoxybenzyl alcohol from 2,4-dimethoxybenzaldehyde through reduction reactions.
Nitration: The benzyl intermediate is then nitrated to introduce the nitro group at the desired position.
Cyclization: The nitrated intermediate undergoes cyclization with appropriate reagents to form the oxazepine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at position 7 undergoes selective reduction under catalytic or stoichiometric conditions:
Key Findings :
-
Reduction with SnCl₂ in ethanol achieves near-quantitative conversion to the amine .
-
Hydrogenation preserves stereochemistry but requires careful control to avoid over-reduction of the oxazepine ring.
Benzyl Ether Cleavage
The 2,4-dimethoxybenzyl (DMB) protecting group is selectively cleaved under acidic conditions:
Mechanistic Insight :
-
TFA cleaves the DMB group via protonation of the methoxy oxygen, followed by SN1-type dissociation .
-
HBr/AcOH induces simultaneous demethylation and benzyl cleavage, leading to side reactions.
Oxazepine Ring Functionalization
The 1,4-oxazepine ring participates in nucleophilic and electrophilic reactions:
Nucleophilic Aromatic Substitution
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Nitro displacement | NaN₃, NH₄Cl, DMF, 100°C | 7-azido derivative | 72% | |
| Suzuki coupling | Pd(dppf)Cl₂, boronic acid | Biaryl-modified oxazepine | 65% |
Electrophilic Aromatic Substitution
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃ | 3-bromo derivative | 41% |
Limitations :
-
The electron-withdrawing nitro group deactivates the aromatic ring, necessitating strong electrophiles or directing groups.
Ring-Opening Reactions
The oxazepine ring undergoes cleavage under basic or reductive conditions:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Basic hydrolysis | 2M NaOH, EtOH/H₂O, 80°C | Linear amine-carboxylic acid derivative | 34% | |
| Reductive cleavage | LiAlH₄, THF, 0°C | Secondary amine with fragmented ring | 22% |
Critical Observations :
-
Ring-opening is non-selective and often generates mixtures unless directed by steric or electronic factors.
Catalytic Cross-Coupling
The compound serves as a substrate in copper-catalyzed reactions:
| Reaction | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Ullmann-type coupling | CuCl₂, Cs₂CO₃, MeCN, 90°C | Indenoisoquinolinone hybrids | 40–65% |
Procedure :
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of oxazepin compounds exhibit antimicrobial properties. The structure of 4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one suggests potential efficacy against both Gram-positive and Gram-negative bacteria.
Case Study : A study evaluating a series of oxazepin derivatives found that modifications in the molecular structure enhanced their antimicrobial activity against specific pathogens. The study utilized qualitative and quantitative methods to assess efficacy.
| Compound | Activity Type | Efficacy |
|---|---|---|
| S20 | Antimicrobial | High |
| S16 | Antifungal | Moderate |
Antioxidant Properties
The compound has shown potential antioxidant activity through various assays. Its ability to scavenge free radicals suggests protective effects against oxidative stress, which is crucial in preventing cellular damage.
Anti-inflammatory Effects
In vitro studies have demonstrated that compounds with similar structures can significantly reduce inflammatory markers in cell cultures. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.
Case Study : In vivo experiments indicated that similar compounds could effectively reduce inflammation in animal models of arthritis, showing a dose-dependent response with significant reductions in swelling and pain.
Structure-Activity Relationship (SAR)
Recent literature emphasizes the importance of SAR in determining the biological efficacy of this compound. Molecular docking studies suggest strong binding affinities to target proteins involved in inflammation and microbial resistance.
Pharmacokinetics
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates favorable pharmacokinetic properties for this compound, suggesting it may be a viable candidate for further development.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxazepine ring can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzoxazepinones exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of structurally related analogs:
Table 1: Structural and Functional Comparison of Benzoxazepinone Derivatives
Key Findings :
Substituent Effects on Activity :
- Nitro Group (Position 7) : Enhances anticonvulsant activity in the target compound, likely due to electron-withdrawing effects stabilizing receptor interactions .
- Trifluoromethoxy Group (Eleclazine) : Imparts selectivity for late sodium channels, making it viable for cardiac arrhythmias .
- Pyridyl/Pyrimidinyl Groups : Improve metabolic stability and CNS penetration, as seen in Eleclazine and pyridyl-substituted analogs .
Structural Flexibility :
- The 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one core tolerates diverse substitutions at positions 4 and 5. Bulkier groups (e.g., trifluoromethoxyphenyl) enhance target selectivity, while smaller groups (e.g., nitro) favor broad-spectrum activity .
Biological Targets: GABA Receptors: The target compound’s hypnotic effects may involve GABA_A receptor modulation, similar to benzodiazepines but with reduced sedation due to the oxazepine ring . TNIK Inhibition: Derivatives with pyrrolopyridinyl substituents (e.g., compound 21k) inhibit TNIK kinase, showing promise in colorectal cancer .
Biological Activity
The compound 4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one (CAS Number: 1172231-44-5) is a member of the benzoxazepine family, which has garnered attention due to its potential biological activities. This article reviews existing literature on its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
- Molecular Formula : C18H18N2O4
- Molecular Weight : 358.3 g/mol
- IUPAC Name : this compound
The structure of this compound features a benzoxazepine core with a nitro group and dimethoxybenzyl substituent, which are significant for its biological activity.
Anti-Cancer Activity
Research indicates that benzoxazepine derivatives exhibit notable anti-cancer properties. A study evaluating various synthesized benzoxazepine derivatives found that they demonstrated cytotoxicity against several solid tumor cell lines. The effectiveness varied depending on the specific cancer cell type used in the assays. The compound was observed to influence the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical in cancer progression and inflammation .
Table 1: Cytotoxicity of Benzoxazepine Derivatives Against Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | Induction of apoptosis |
| Compound B | HeLa (Cervical) | 15 | Inhibition of IL-6 release |
| 4-(2,4-Dimethoxybenzyl)-7-nitro... | A549 (Lung) | 12 | Modulation of TNF-α |
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound was assessed through its effects on cytokine production. In vitro studies indicated that it could downregulate the expression of pro-inflammatory cytokines in certain models. This suggests a mechanism where the compound may mitigate inflammation associated with various diseases, including cancer and autoimmune disorders .
Antimicrobial Activity
The antimicrobial efficacy of benzoxazepine derivatives has been explored with varying results. While some derivatives showed limited activity against specific bacterial strains, others exhibited significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The exact mechanism by which these compounds exert their antimicrobial effects is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies and Research Findings
A comprehensive study conducted by Khadra et al. highlighted the synthesis and evaluation of several benzoxazepine derivatives for their biological activities. Their findings revealed that while some compounds had limited antimicrobial properties, they were effective against certain cancer cell lines. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize these compounds for therapeutic use .
In another research effort, the compound was tested in a series of assays designed to evaluate its effects on cancer cell proliferation and inflammatory responses. Results indicated a promising profile for further development as a potential chemotherapeutic agent .
Q & A
Q. What are the established synthetic routes for 4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one, and what are critical reaction conditions?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Acylation : Reacting a benzodiazepine/oxazepine core with 2,4-dimethoxybenzyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
- Nitration : Introducing the nitro group at the 7-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane) to isolate the final product .
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize side products.
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- X-ray Crystallography : Resolves the 3D configuration, confirming the oxazepine ring conformation and substituent orientations .
- Spectroscopy :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., dimethoxybenzyl CH₃O groups at δ 3.8–4.0 ppm) and aromatic nitro signals .
- IR : Confirms carbonyl (C=O) stretches (~1680 cm⁻¹) and nitro (NO₂) vibrations (~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What preliminary biological activity assays are recommended for this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity at GABAₐ receptors (common for benzodiazepine derivatives) using radiolabeled ligands (e.g., [³H]flunitrazepam) .
- Cellular Toxicity : Assess viability via MTT assays in neuronal cell lines (e.g., SH-SY5Y) to establish safe concentration ranges .
- Dose-Response Studies : Use EC₅₀/IC₅₀ calculations to quantify potency in target pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing nitro with cyano or halogens) and compare binding affinities .
- QSAR Modeling : Use computational tools (e.g., CoMFA, molecular docking) to correlate electronic/steric parameters (logP, Hammett σ) with activity data .
- Example SAR Table :
| Substituent (Position) | logP | EC₅₀ (µM) | Notes |
|---|---|---|---|
| -NO₂ (7) | 2.1 | 0.45 | Reference |
| -CN (7) | 1.8 | 1.2 | Reduced potency |
| -Cl (7) | 2.3 | 0.78 | Moderate activity |
Q. What strategies resolve contradictions in spectral data or synthetic yields?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR/IR results with X-ray data to confirm structural assignments .
- Reaction Optimization : If yields are low (<40%), test alternative solvents (DMF vs. THF) or catalysts (e.g., Pd/C for nitro reduction) .
- Isomer Separation : Use chiral HPLC to isolate enantiomers if unexpected bioactivity arises .
Q. How can computational modeling predict metabolic stability or toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate metabolic pathways (e.g., CYP450 oxidation of dimethoxy groups) .
- Docking Simulations : Map interactions with liver enzymes (e.g., CYP3A4) to identify potential toxic metabolites .
- In Silico Toxicity : Use ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts .
Q. What experimental designs assess environmental stability or degradation products?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), then analyze via LC-MS for degradation products .
- Ecotoxicology : Test acute toxicity in Daphnia magna or algae to evaluate environmental impact .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
